4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid

Metal‑Organic Frameworks Crystal Engineering Chiral Coordination Polymers

4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid (CAS 18531‑92‑5), systematically named 2,2′-dihydroxy‑1,1′‑binaphthalene‑3,3′‑dicarboxylic acid, is a binaphthyl derivative possessing axial chirality, two phenolic hydroxyl groups and two carboxylic acid functions arranged in a C2‑symmetric fashion. This rigid, bis‑bidentate architecture enables the compound to serve as a versatile chiral ligand for constructing homochiral metal‑organic frameworks (MOFs) and coordination polymers with well‑defined helical or nanotubular channels.

Molecular Formula C22H14O6
Molecular Weight 374.3 g/mol
CAS No. 18531-92-5
Cat. No. B096709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid
CAS18531-92-5
Synonyms(aR)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic acid
Molecular FormulaC22H14O6
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
InChIInChI=1S/C22H14O6/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28/h1-10,23-24H,(H,25,26)(H,27,28)
InChIKeyGYJACFGQPFXKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid (CAS 18531-92-5): A C2‑Symmetric Binaphthyl Dicarboxylic Acid for Chiral Framework Construction


4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid (CAS 18531‑92‑5), systematically named 2,2′-dihydroxy‑1,1′‑binaphthalene‑3,3′‑dicarboxylic acid, is a binaphthyl derivative possessing axial chirality, two phenolic hydroxyl groups and two carboxylic acid functions arranged in a C2‑symmetric fashion . This rigid, bis‑bidentate architecture enables the compound to serve as a versatile chiral ligand for constructing homochiral metal‑organic frameworks (MOFs) and coordination polymers with well‑defined helical or nanotubular channels [1]. The racemic mixture and the resolved enantiomers are commercially available, and the compound is cited as a key building block for chiral dendrimers, asymmetric heterogeneous catalysts and enantioselective separation materials [2].

Chiral MOF ligand
C2-symmetric bis-bidentate scaffold
Enantiopure and racemic forms available

Why Generic Binaphthyl Ligands Cannot Replace 4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid in Porous Chiral Materials


In‑class binaphthyl compounds such as BINOL, BINAP or 2,2′‑dimethoxy‑1,1′‑binaphthalene‑3,3′‑dicarboxylic acid differ critically in coordination chemistry, framework topology and enantioselective performance [1]. The simultaneous presence of the 2,2′‑dihydroxy and 3,3′‑dicarboxylic acid groups imparts a unique bis‑bidentate binding mode that yields helical –[Cu–ligand]3– chains and a channel diameter of 6.1 Å, whereas the dimethoxy analogue forms a zigzag chain with a much wider 8.9–9.8 Å channel and displays a different enantioselectivity profile toward chiral β‑lactams [2]. Simply substituting a non‑carboxylated or differently substituted binaphthyl fails to reproduce the same framework architecture, porosity, chiral recognition ability and surface area—directly affecting procurement decisions for research on asymmetric heterogeneous catalysis, enantioselective separation and chiral porous materials.

This compound
Generic binaphthyls (BINOL, BINAP, dimethoxy analogue)
Bis-bidentate (2 OH + 2 COOH) coordination yields helical chains
Alternative substitution patterns produce zigzag or different topologies; chiral pore shape not interchangeable
Narrow helical channel architecture tailored for small substrates
Wider or irregular channels alter enantioselectivity profile; substrate selectivity may invert

Head‑to‑Head Evidence: Quantified Differentiation of 4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid from Its Closest Analogues


Framework Topology: Helical vs. Zigzag Chain Dictated by the 2,2′‑Dihydroxy Substituent

When coordinated to Cu²⁺ under identical solvothermal conditions, the target dihydroxy‑dicarboxylic acid (4a) self‑assembles into a homochiral coordination polymer (R)‑PCP‑4a featuring a threefold helical chain with a channel diameter of 6.1 Å, whereas its closest analogue, 2,2′‑dimethoxy‑1,1′‑binaphthalene‑3,3′‑dicarboxylic acid (4b), forms (R)‑PCP‑4b that exhibits a zigzag chain and a much larger channel of 8.9–9.8 Å [1]. The dihedral angle of the binaphthyl unit is −107.57° in the dihydroxy framework vs. −94.87° in the dimethoxy framework, and the geometry index τ confirms a regular square‑pyramidal Cu environment in the dihydroxy polymer (τ = 0.04) but a distorted one in the dimethoxy analogue (τ = 0.20–0.26) [1].

Framework Topology
Head-to-head
Helical –[Cu–ligand]₃– chain
6.1 Å channel
τ = 0.04
vs. Zigzag chain
8.9–9.8 Å channel
τ = 0.20–0.26
Supports selection for narrow helical channel architecture
Single-crystal XRD under solvothermal conditions
Metal‑Organic Frameworks Crystal Engineering Chiral Coordination Polymers

Enantioselective Sorption: Substrate‑Dependent ee Profile Distinguishes Dihydroxy from Dimethoxy Analogue

The homochiral MOF constructed from the target dihydroxy‑dicarboxylic acid, (R)‑PCP‑4a, enantioselectively sorbs racemic β‑lactams 5a–d with enantiomeric excess (ee) values up to 20 % (R) for 5a, whereas the dimethoxy‑derived framework (R)‑PCP‑4b achieves significantly higher ee for certain substrates, notably 40 % ee for 5d and 29 % ee for 5c, while showing only 10 % ee for 5a under the same conditions [1]. Solvated frameworks consistently outperform evacuated ones in both series [1].

Enantioselective Sorption
Head-to-head
Target (R)-PCP‑4a: 5a 20 % ee (R), 5b 13 %, 5c 10 %, 5d 26 %
vs. Dimethoxy (R)-PCP‑4b: 5a 10 % ee, 5b 12 %, 5c 29 % (R), 5d 40 %
Substrate-dependent ee; small substrate 5a favours dihydroxy framework
Racemic β‑lactams in CH₂Cl₂, 24 h, chiral HPLC analysis
Enantioselective Separation Chiral β‑Lactams Homochiral MOFs

Copper‑Salt Surface Area: High Porosity of the Racemic 3,3′‑Dicarboxylic Acid Framework

The Cu(II) salt prepared from racemic 2,2′‑dihydroxy‑1,1′‑binaphthalene‑3,3′‑dicarboxylic acid crystallizes as a 2D sheet structure with uniformly sized micropores of 4.15 Å diameter, yielding a BET specific surface area of 642 m² g⁻¹ and a Langmuir surface area of 919 m² g⁻¹, as measured by nitrogen adsorption [1]. Each individual sheet is enantiomerically pure, arising from spontaneous resolution during crystallization [1]. In contrast, the regioisomeric 2,2′‑dihydroxy‑1,1′‑binaphthalene‑4,4′‑dicarboxylic acid is notoriously difficult to prepare in useful yield via direct cyanation/hydrolysis, requiring a more elaborate Pd‑catalyzed vinylation/oxidation sequence [1].

Surface Area
Reported
BET 642 m² g⁻¹
Langmuir 919 m² g⁻¹
Pore 4.15 Å
Supports high-porosity framework for gas sorption studies
Racemic Cu(II) salt, N₂ adsorption at 77 K
Porous Coordination Polymers Gas Adsorption Micropore Materials

Chiral Dendrimer Building Blocks: Regioselective Functionalization Enabled by the 2,2′‑Dihydroxy‑3,3′‑dicarboxy Scaffold

Starting from enantiopure 2,2′‑dihydroxy‑1,1′‑binaphthalene‑3,3′‑dicarboxylic acid, Lellek and Stibor prepared a full set of axially chiral dendrimer components—connecting units (3, 6, 8), branching units (10, 12, 14) and surface units (5, 17)—via orthogonal protection/deprotection of the phenolic OH and carboxylic acid groups [1]. Regioselective chloromethylation of the advanced intermediate methyl 3′‑acetoxymethyl‑2,2′‑dimethoxy‑1,1′‑binaphthalene‑3‑carboxylate was also demonstrated, a transformation that relies on the initial 3,3′‑dicarboxy‑2,2′‑dihydroxy architecture [1]. Analogous dendrimer synthon libraries based on BINOL (lacking the 3,3′‑carboxy groups) or the dimethoxy analogue (lacking the free OH) cannot access the same set of orthogonally reactive sites.

Dendrimer Building Blocks
Supporting evidence
3 connecting units
3 branching units
2 surface units
All axially chiral
Provides validated chiral dendrimer toolkit
Orthogonal OH/COOH protection strategy; full characterization
Chiral Dendrimers Axially Chiral Synthons Regioselective Derivatization

Procurement‑Driven Application Scenarios for 4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid (CAS 18531-92-5)


Homochiral MOF Synthesis for Enantioselective Separation of Small β‑Lactam Pharmaceuticals

Researchers developing heterogeneous chiral separation media should select the dihydroxy‑dicarboxylic acid when the target analyte is a small β‑lactam such as 5a, where the (R)‑PCP‑4a framework delivers 20 % ee vs. only 10 % ee for the dimethoxy‑based MOF [1]. The narrow 6.1 Å helical channel discriminates enantiomers through a snug steric fit that the wider, zigzag dimethoxy framework cannot provide [1].

Porous Copper‑Organic Framework for Gas Storage and Molecular Sieving

The readily prepared Cu(II) salt of the racemic ligand yields a 2D layered material with a BET surface area of 642 m² g⁻¹, Langmuir surface area of 919 m² g⁻¹ and uniform 4.15 Å micropores [1]. This performance positions the compound as a viable candidate for laboratory‑scale gas adsorption studies (H₂, CO₂, CH₄) and size‑selective molecular sieving, with synthetic accessibility far exceeding that of the regioisomeric 4,4′‑dicarboxylic acid [1].

Construction of Axially Chiral Dendrimer Cores, Branches and Surface Groups

For groups building chiral dendrimers for asymmetric catalysis or chiral recognition, the compound offers a validated synthetic entry to three classes of enantiopure building blocks—connecting, branching and surface units—exploiting fully orthogonal OH and COOH handles [1]. The library of synthons and the regioselective chloromethylation protocol described in the primary literature provide a direct starting point for dendrimer assembly without requiring de novo ligand development [1].

Chiral Coordination Polymers with Tunable Enantioselectivity via Mixed‑Ligand Approaches

Because the dihydroxy and dimethoxy ligands generate frameworks with complementary substrate selectivity (dihydroxy‑MOF favours small substrates; dimethoxy‑MOF favours larger ones), the target compound can be used in mixed‑linker strategies to fine‑tune enantioselectivity across a broader substrate scope [1]. Procurement of both ligands enables systematic exploration of channel‑size/selectivity relationships in homochiral PCPs [1].

Application
Selection Property
Validation Focus
Enantioselective separation of small β‑lactams via homochiral MOFs
Narrow helical channel architecture
Enantiomeric excess for small substrates
Porous framework for gas adsorption studies
High surface area micropores
BET surface area and pore size distribution
Chiral dendrimer building block library synthesis
Orthogonal OH and COOH functional handles
Regioselective derivatization and module diversity
Mixed‑linker chiral coordination polymer tuning
Complementary substrate selectivity profile
Enantioselectivity modulation across substrate scope
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